N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a furan ring, a methoxyethyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 2-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide exerts its effects depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide
- N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-2-(trifluoromethyl)benzamide
- N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the furan ring and the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-22-9-7-20(10-12-6-8-23-11-12)15(21)13-4-2-3-5-14(13)16(17,18)19/h2-6,8,11H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUOJZTXHFMFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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